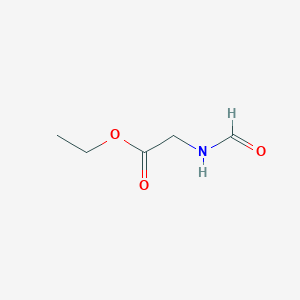

N-Formylglycine ethyl ester

Descripción general

Descripción

N-Formylglycine ethyl ester is a derivative of glycine, which is the simplest amino acid. It is characterized by the presence of a formyl group attached to the nitrogen atom of the glycine, and an ethyl ester group replacing the carboxylic acid. This compound is of interest in the field of organic chemistry and peptide synthesis due to its potential applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through a multi-step process. For instance, N-(3-formylphenyl) glycine ethyl ester is synthesized from benzaldehyde through a five-step process that includes acetylation and ester hydrolysis, resulting in N-acetyl-N-(3-formylphenyl) glycine . Similarly, N-acetylglycine oligomer ethyl esters with varying residue numbers (n=3–9) have been synthesized, demonstrating the versatility of the glycine ethyl ester backbone in creating oligomeric structures .

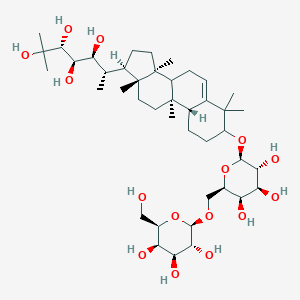

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the formyl group and the ethyl ester moiety. The structure of these compounds can be confirmed using various spectroscopic techniques such as ^1H NMR, ^13C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) . Additionally, the intermolecular hydrogen-bond distance and segmental mobility of N-acetylglycine oligomer ethyl esters have been studied using ^13C CP MAS and ^2H NMR spectra, providing insight into the structural properties of these molecules .

Chemical Reactions Analysis

This compound derivatives can undergo a variety of chemical reactions. For example, the ester hydrolysis step is crucial in the synthesis of N-acetyl-N-(3-formylphenyl) glycine . Furthermore, the presence of the formyl group allows for subsequent chemical modifications, such as the introduction of nucleobase moieties, which are essential for the synthesis of peptide nucleic acid monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The stability of these compounds can be enhanced by storing them as hydrochloride salts . The oligomer ethyl esters exhibit different crystalline modifications, which correspond to polyglycine structures and affect their intermolecular hydrogen-bonding distances and segmental mobilities . These properties are critical for understanding the behavior of these molecules in various chemical environments and their potential applications in peptide synthesis.

Aplicaciones Científicas De Investigación

Catalytic Mechanism and Biotechnology Applications

N-Formylglycine ethyl ester, related to formylglycine (fGly), plays a critical role in the catalytic mechanisms of certain enzymes, particularly sulfatases. fGly is a unique residue formed by post-translational oxidation and is vital in sulfate ester hydrolysis, showcasing a distinctive and highly efficient catalytic mechanism. The enzymes responsible for producing fGly, including formylglycine-generating enzyme (FGE) and anaerobic sulfatase-maturating enzyme (anSME), are specialized and have unique structures and mechanisms. This area has seen recent developments in biotechnology applications beyond its natural catalytic function, making it a point of interest in scientific research (Appel & Bertozzi, 2015).

Molecular Basis for Multiple Sulfatase Deficiency

Research into the molecular basis of multiple sulfatase deficiency (MSD) has shed light on the importance of fGly. The crystal structure of the FGly-generating enzyme (FGE) reveals its role in converting a cysteine precursor to FGly, a key catalytic residue unique to sulfatases. Mutations in FGE lead to MSD, a fatal autosomal recessive syndrome. The study of FGE provides insights into its unique oxygenase mechanism and the molecular basis of MSD, demonstrating the significance of fGly in human health and disease (Dierks et al., 2005).

Bioconjugation and Drug Development

Formylglycine generating enzyme (FGE) has been used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This enzyme introduces a unique amino acid, formylglycine, into proteins, providing a reactive handle for chemical conjugation of molecules. This method, derived directly from nature, has significant applications in the development of targeted drug delivery systems (Rupniewski & Rabuka, 2019).

Synthetic Chemistry

This compound has been identified as an intermediate in the synthesis of various compounds, including ethyl thiazole-4-carboxylate. Its role as an intermediate in synthetic pathways highlights its potential in the field of organic chemistry and synthesis (Hartman & Weinstock, 2003).

Sulfatase Enzyme Mechanism

Studies on sulfatases have shown that the active site formylglycine residue, generated by post-translational modification, is crucial for the hydrolysis of sulfate esters. This research contributes to understanding the catalytic mechanism of these enzymes and their role in physiological processes (Recksiek et al., 1998).

Mecanismo De Acción

Safety and Hazards

According to the safety data sheet, N-Formylglycine ethyl ester is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water . It is also advised not to let the product enter drains .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-formamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBCCEOJUWMBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185437 | |

| Record name | Ethyl N-formylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3154-51-6 | |

| Record name | Glycine, N-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3154-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-formylglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003154516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3154-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-formylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-formylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

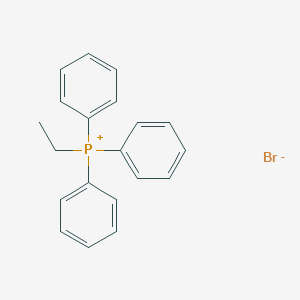

Feasible Synthetic Routes

Q & A

Q1: Can N-Formylglycine ethyl ester be used to synthesize thiazoles?

A1: Yes, research has shown that this compound can be utilized as a precursor in the synthesis of thiazole derivatives. Specifically, it can react with ethyl isocyanoacetate and thiono esters to yield ethyl thiazole-4-carboxylate. [] This synthetic route highlights the versatility of this compound in constructing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: How does this compound react with tert-Butoxy-N,N,N′,N′-tetramethylmethanediamine?

A2: this compound reacts with tert-Butoxy-N,N,N′,N′-tetramethylmethanediamine (1) to form the aminomethylene compound 3. [] This reaction demonstrates the ability of this compound to undergo reactions at its formyl group, leading to the formation of compounds with modified structures and potentially different reactivity profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)

![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)